N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that features both oxazole and pyridazine rings
Preparation Methods
The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the formation of the oxazole ring followed by the construction of the pyridazine ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or pyridazine rings are replaced with other groups. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways, depending on the context of its use .
Comparison with Similar Compounds
N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring and may have similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine ring can have comparable chemical properties and applications.
Isoxazole derivatives: These compounds are structurally related and may exhibit similar reactivity and biological effects.
The uniqueness of this compound lies in its combined oxazole and pyridazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-5-4-8(16-13-5)10-9(15)6-2-3-7(14)12-11-6/h2-4H,1H3,(H,10,15)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEHALBKAGXDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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